6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one

CAS No.: 88628-54-0

Cat. No.: VC5829084

Molecular Formula: C11H11NO4

Molecular Weight: 221.212

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88628-54-0 |

|---|---|

| Molecular Formula | C11H11NO4 |

| Molecular Weight | 221.212 |

| IUPAC Name | 6-methoxy-7-nitro-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C11H11NO4/c1-16-11-5-7-3-2-4-10(13)8(7)6-9(11)12(14)15/h5-6H,2-4H2,1H3 |

| Standard InChI Key | KTIKLRGFDKNYST-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)CCCC2=O)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

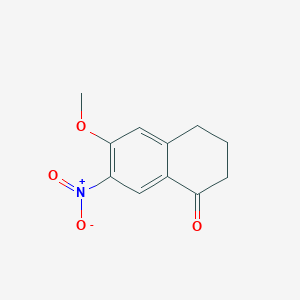

The systematic IUPAC name for this compound is 6-methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one, reflecting its tetracyclic framework with ketone, methoxy (-OCH₃), and nitro (-NO₂) groups. The molecular formula is C₁₁H₁₁NO₄, corresponding to a molecular weight of 221.21 g/mol . The structure consists of a partially saturated naphthalene ring (tetrahydronaphthalene) with a ketone group at position 1, a methoxy group at position 6, and a nitro group at position 7 (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ | |

| Molecular Weight | 221.21 g/mol | |

| Exact Mass | 221.0688 g/mol | |

| LogP (Partition Coeff.) | 2.1 (estimated) | |

| Topological PSA | 78.9 Ų |

The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized electronic environment, influencing reactivity in subsequent chemical transformations .

Synthesis and Manufacturing

The synthesis of 6-methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one typically proceeds via a multi-step route starting from 6-methoxy-1-tetralone. A representative method involves:

Nitration of 6-Methoxy-1-tetralone

Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to achieve regioselective substitution at the 7-position. The reaction mechanism proceeds through the generation of a nitronium ion (NO₂⁺), which attacks the electron-rich aromatic ring. The methoxy group at position 6 directs electrophilic substitution to the adjacent position (C7) due to its ortho/para-directing nature .

Key Reaction Conditions

-

Temperature: 0–5°C (prevents over-nitration)

-

Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v)

-

Reaction Time: 4–6 hours

Purification and Isolation

The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical techniques such as HPLC and NMR confirm purity and regioselectivity .

Physical and Spectroscopic Properties

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

-

¹H NMR (CDCl₃): δ 2.10–2.50 (m, 4H, CH₂ of tetralin), δ 3.85 (s, 3H, OCH₃), δ 6.70–7.20 (m, 2H, aromatic H) .

Chemical Reactivity and Derivatives

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, yielding 6-methoxy-7-amino-1,2,3,4-tetrahydronaphthalen-1-one. This intermediate is pivotal in synthesizing pharmaceuticals such as serotonin-norepinephrine reuptake inhibitors (SNRIs) .

Oxidation and Functionalization

The ketone group undergoes nucleophilic addition (e.g., Grignard reagents) or condensation reactions (e.g., with hydrazines to form hydrazones). The methoxy group can be demethylated using BBr₃ to yield a phenolic derivative .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to bioactive molecules. For example, reduction of the nitro group produces amines used in antidepressants, while the ketone moiety allows further functionalization for drug candidates .

Materials Science

Conjugated tetralone derivatives exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs). The nitro group’s electron-deficient nature enhances charge transport in such materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume